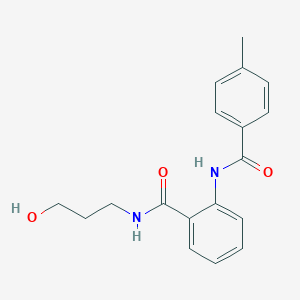![molecular formula C16H15N3O2 B376657 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B376657.png)
3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- It has a molecular weight of 281.31 g/mol and is typically stored at -80°C.
- The compound is known for its ability to alter the lifespan of eukaryotic organisms and exhibits H1 receptor antagonistic activity.
WAY-359885: C16H15N3O2
) is a compound with the IUPAC name 6-Quinoxalinecarboxamide, 2,3-diethyl-N-[(4-fluorophenyl)methyl]- .Preparation Methods
Industrial Production: Information regarding industrial-scale production methods is also limited.
Chemical Reactions Analysis
Reactivity: While specific reactions are not documented, we can infer that may undergo various transformations typical of quinoxaline derivatives.
Common Reagents and Conditions: These would depend on the specific reactions, but standard reagents for quinoxaline chemistry (oxidation, reduction, substitution) would likely apply.
Major Products: Without precise data, we cannot specify major products formed during reactions involving .
Scientific Research Applications
Chemistry: Research may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, receptors, or signaling pathways.
Medicine: Assessing its pharmacological properties, potential therapeutic applications, or toxicity.
Industry: Evaluating its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for WAY-359885 is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: ’s unique features remain elusive due to limited data.
Similar Compounds: While no specific compounds are listed, exploring related quinoxalines could provide context.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3 |
InChI Key |
MNGVORPYHMNFDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[(Z)-3-(4-ethylphenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide](/img/structure/B376575.png)
![ETHYL 4-[2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376576.png)
![ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B376578.png)
![N-isobutyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B376579.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(1-naphthyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B376581.png)

![N,N-dibutyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B376583.png)
![2,4-dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B376585.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B376586.png)
![2-(3-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376589.png)
![5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376591.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)
![3-(4-methoxyphenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B376597.png)
